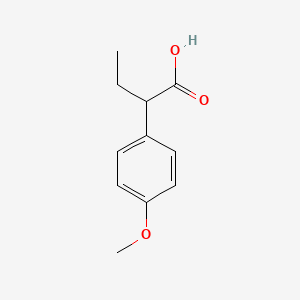

2-(4-Methoxyphenyl)butanoic acid

Beschreibung

Historical Context and Evolution of Research on Arylbutanoic Acids

The journey of arylalkanoic acids, the family to which 2-(4-Methoxyphenyl)butanoic acid belongs, is deeply rooted in the history of medicinal chemistry. The quest for effective therapeutic agents has long driven the exploration of organic molecules. pharmaguideline.comcutm.ac.in Early drug discovery relied heavily on natural sources, with compounds from plants, herbs, and roots forming the basis of early pharmacopeias. ucdavis.edunih.gov

A pivotal shift occurred in the 19th and early 20th centuries with the rise of synthetic organic chemistry, which allowed scientists to create novel molecules not found in nature. ucdavis.edunih.gov This era saw the introduction of the first synthetic drugs, often derived from byproducts of industrial processes like coal-tar distillation. ucdavis.edunih.gov The development of early analgesics and antipyretics, such as phenacetin (B1679774) and acetanilide, marked the beginning of a systematic approach to modifying chemical structures to achieve desired biological effects. ucdavis.edunih.gov

The discovery of the analgesic properties of salicylic (B10762653) acid, isolated from willow bark, and its subsequent modification to the more tolerable acetylsalicylic acid (aspirin) in 1899, exemplified the power of chemical synthesis to improve upon natural remedies. pharmaguideline.comucdavis.edunih.gov This period laid the groundwork for the exploration of other classes of organic acids, including the arylalkanoic acids. The development of this class was a significant milestone in medicinal chemistry, leading to the discovery of numerous compounds with a wide range of biological activities. The systematic study of how different substituents on the aromatic ring and alterations to the alkanoic acid chain influence a molecule's properties became a central theme in drug design. researchgate.net This foundational work created the scientific environment that would later enable the synthesis and investigation of more complex derivatives like this compound.

Significance of this compound in Contemporary Organic and Medicinal Chemistry

In modern chemical science, this compound is recognized as a valuable building block and a key intermediate in the synthesis of more complex molecules. Its structural features, including a carboxylic acid group and a methoxy-substituted aromatic ring, make it a versatile precursor in various chemical transformations.

In the field of organic synthesis, this compound and its isomers serve as starting materials for constructing larger molecular frameworks. For instance, the related compound, 4-(4-methoxyphenyl)butyric acid, is a crucial intermediate in the synthesis of 7-methoxy-1-tetralone, a key structural motif in certain organic compounds. google.com The synthesis of this butyric acid derivative often involves the reduction of a keto acid precursor. google.com Furthermore, derivatives of methoxyphenyl)butanoic acid are employed in the synthesis of other complex chemical structures, such as α-(2,3-dichloro-4-methoxyphenylthio)butyric acid. prepchem.com

The methoxy (B1213986) group on the phenyl ring can be a key feature for influencing the electronic properties of the molecule or can be a site for further chemical modification. For example, the demethylation of 4-(4-methoxyphenyl)butanoic acid to yield 4-(4-hydroxyphenyl)butanoic acid is a critical step in the synthesis of certain pharmaceutical intermediates. rsc.org This transformation highlights the role of the methoxy group as a protecting group or a precursor to a more reactive hydroxyl group. The presence of the butanoic acid chain also offers multiple reaction sites for creating diverse chemical libraries for screening purposes.

Interdisciplinary Research Landscape Involving this compound

The utility of this compound and its isomers extends beyond traditional organic and medicinal chemistry into various interdisciplinary research areas. Its presence in chemical databases and commercial availability makes it an accessible tool for researchers in diverse fields. sigmaaldrich.combldpharm.comtcichemicals.commanchesterorganics.com

The study of such compounds contributes to the broader understanding of quantitative structure-activity relationships (QSAR), a field that bridges chemistry with computational science and biology. researchgate.net By analyzing how structural modifications, such as the position of the methoxy group or the length of the acid chain, affect the physicochemical properties and biological interactions of a molecule, researchers can develop models to predict the activities of new compounds. researchgate.net

Furthermore, the development of novel synthetic methods, such as green chemistry approaches for the modification of compounds like 4-(4-methoxyphenyl)butanoic acid, demonstrates the intersection of organic synthesis with environmental science. rsc.org The creation of solvent-free processes for reactions such as demethylation reduces the environmental impact of chemical synthesis. rsc.org The availability of detailed spectroscopic and physical property data for these compounds in public databases supports a wide range of scientific investigations. nih.govnih.gov

Physicochemical Properties of Arylbutanoic Acid Derivatives

| Property | 4-(4-Methoxyphenyl)butanoic acid | 4-(2-Methoxyphenyl)butanoic acid |

| Molecular Formula | C11H14O3 nih.gov | C11H14O3 nih.gov |

| Molecular Weight | 194.23 g/mol nih.gov | 194.23 g/mol nih.gov |

| Melting Point | 56-59 °C chemicalbook.comchemicalbook.com | Not specified |

| Solubility | Slightly soluble in methanol, insoluble in chloroform (B151607) chemicalbook.comchemicalbook.com | Not specified |

| IUPAC Name | 4-(4-methoxyphenyl)butanoic acid nih.gov | 4-(2-methoxyphenyl)butanoic acid nih.gov |

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-10(11(12)13)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXBXUJGKPPUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952113 | |

| Record name | 2-(4-Methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29644-99-3 | |

| Record name | α-Ethyl-4-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29644-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029644993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Characterization Techniques for 2 4 Methoxyphenyl Butanoic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating the molecular architecture of 2-(4-Methoxyphenyl)butanoic acid. By interacting with the molecule at different energy levels, these methods provide a detailed map of its functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons on the methoxyphenyl group typically appear as multiplets in the downfield region (around 6.8-7.2 ppm). The methoxy (B1213986) group (-OCH₃) protons exhibit a sharp singlet at approximately 3.8 ppm. The proton on the chiral carbon (α-carbon) gives a signal that is coupled to the adjacent methylene (B1212753) protons, appearing as a triplet. The methylene and methyl protons of the butanoic acid chain show complex splitting patterns in the upfield region. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift (typically >10 ppm), though its position can be variable.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (around 180 ppm). The aromatic carbons of the methoxyphenyl ring resonate in the region of 114-160 ppm. The carbon of the methoxy group appears around 55 ppm. The carbons of the butanoic acid chain (α, β, and γ) have distinct chemical shifts, typically in the range of 13-45 ppm.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton coupling relationships, helping to trace the spin systems within the butanoic acid chain and the aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals.

| ¹H NMR Data for this compound (Typical) ** | ¹³C NMR Data for this compound (Typical) ** |

| Chemical Shift (δ, ppm) | Assignment |

| ~11.5 (br s, 1H) | -COOH |

| ~7.15 (d, 2H) | Ar-H |

| ~6.85 (d, 2H) | Ar-H |

| ~3.80 (s, 3H) | -OCH₃ |

| ~3.50 (t, 1H) | -CH(Ar)- |

| ~2.00 (m, 2H) | -CH₂- |

| ~0.95 (t, 3H) | -CH₃ |

| Typical chemical shifts can vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. docbrown.info A sharp and strong absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. masterorganicchemistry.com The C-O stretching of the methoxy group and the carboxylic acid appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. vscht.cz

| Characteristic IR Absorption Bands for this compound | | :--- | :--- | | Wavenumber (cm⁻¹) | Vibrational Mode | | 3300-2500 (broad) | O-H stretch (Carboxylic acid) | | ~3050 | C-H stretch (Aromatic) | | ~2960 | C-H stretch (Aliphatic) | | ~1700 (strong) | C=O stretch (Carboxylic acid) | | ~1610, ~1510 | C=C stretch (Aromatic ring) | | ~1250 | C-O stretch (Aryl ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorption of the methoxyphenyl chromophore. It typically shows strong absorption bands in the ultraviolet region, arising from π to π* transitions of the aromatic ring. The presence of the methoxy group, an auxochrome, can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

| UV-Vis Absorption Data for this compound | | :--- | :--- | | λmax (nm) | Electronic Transition | | ~225 | π → π* | | ~275 | π → π* |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₄O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of the synthesized or isolated compound.

Coupled Chromatography-Mass Spectrometry (GC-MS, LC-MS)

Coupling chromatography with mass spectrometry allows for the separation of complex mixtures and the identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group of this compound often requires derivatization to increase its volatility. The resulting ester or silyl (B83357) derivative can be separated on a GC column and subsequently analyzed by the mass spectrometer. The mass spectrum provides a fragmentation pattern that is characteristic of the molecule, serving as a molecular fingerprint for identification. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for the analysis of non-volatile and thermally labile compounds like this compound, without the need for derivatization. nih.gov The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such molecules. chromatographyonline.com LC-MS is particularly useful for purity assessment, as it can detect and quantify even trace amounts of impurities. nih.gov

Chromatographic Separations and Analysis

Chromatography is a cornerstone for the analysis of this compound, enabling the separation of this chiral compound from impurities and from its own enantiomer. The choice of chromatographic method depends on the analytical goal, whether it is quantitative analysis, purity assessment, or preparative separation.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of 2-arylpropanoic acid derivatives, a class of compounds to which this compound belongs. nih.gov A critical challenge in the analysis of this compound is the separation of its enantiomers, which have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. scas.co.jp

The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP). nih.govscas.co.jp Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven successful for resolving enantiomers of numerous chiral arylpropionic acids. nih.govresearchgate.net The separation mechanism on these columns involves complex diastereomeric interactions, including hydrogen bonding, charge transfer, and host-guest interactions, between the analyte and the chiral selector. scas.co.jp

Method development for the chiral separation of a compound like this compound would typically involve screening several types of CSPs and mobile phase compositions. Both normal-phase and reversed-phase HPLC modes can be employed.

Normal-Phase HPLC: This mode often utilizes eluents composed of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as ethanol (B145695) or 2-propanol. nih.govsigmaaldrich.com The choice and concentration of the alcohol modifier can significantly influence retention times and the degree of separation (enantioselectivity). nih.gov

Reversed-Phase HPLC: This approach is also viable, particularly with CSPs designed for aqueous conditions. researchgate.net Mobile phases typically consist of buffered aqueous solutions with an organic modifier like acetonitrile (B52724) or methanol. nih.gov

The development of a robust HPLC method is crucial for the accurate determination of enantiomeric purity. nih.gov For instance, a method for hydroxychloroquine (B89500) enantiomers was validated to ensure accuracy, precision, and sensitivity, establishing a reliable tool for quantitative analysis. nih.gov

Table 1: Typical Chiral Stationary Phases for Separation of Arylpropionic Acid Enantiomers

| Chiral Stationary Phase (CSP) Type | Common Examples | Separation Principle |

|---|---|---|

| Polysaccharide-based (Cellulose) | Chiralcel® OD-H, Cellulose DMP | π-π interactions, hydrogen bonding, dipole-dipole interactions |

| Polysaccharide-based (Amylose) | Chiralpak® AD | Steric hindrance, inclusion complexing, hydrogen bonding |

| Pirkle-type (π-acid/π-base) | Whelk-O® 1 | π-π complexation, hydrogen bonding, steric interactions |

This table presents general information on CSPs used for related compounds, as specific HPLC data for this compound is not widely available.

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. youtube.com However, carboxylic acids like this compound are generally non-volatile due to their polarity and strong intermolecular hydrogen bonding. youtube.comphenomenex.blog Direct analysis by GC is therefore challenging, as the high temperatures required for vaporization can lead to thermal degradation. youtube.com

To overcome this limitation, chemical derivatization is employed. youtube.com This process converts the polar carboxylic acid functional group into a less polar, more volatile derivative that is amenable to GC analysis. youtube.com Common derivatization strategies include:

Silylation: This is one of the most widely used derivatization procedures for gas chromatography. youtube.com It involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. youtube.com

Esterification (Alkylation): The carboxylic acid can be converted into an ester, typically a methyl ester, which is significantly more volatile. carlroth.comnih.gov This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst.

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). The GC separates the derivatized analyte from other components in the sample, and the mass spectrometer provides identification based on the mass-to-charge ratio of the resulting fragments. youtube.com The GC oven temperature is programmed to ramp up, ensuring that different components elute from the column at distinct retention times. mdpi.com Quantitative analysis is typically performed by integrating the area under the chromatographic peak and comparing it to that of a standard. youtube.com

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent Example | Resulting Derivative | Key Advantages |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Efficient, produces volatile and thermally stable derivatives. youtube.com |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionyl ester | Creates derivatives with high electron-capturing ability, enhancing sensitivity for Electron Capture Detection (ECD) or NICI-MS. nih.gov |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds, such as assessing purity and monitoring reaction progress. chembam.com For the analysis of this compound, TLC can be used to separate it from starting materials, byproducts, or degradation products. mdpi.com

The separation is performed on a plate coated with a thin layer of an adsorbent, most commonly silica (B1680970) gel. chembam.com A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase. chembam.com

For non-steroidal anti-inflammatory drugs (NSAIDs), a class to which the target compound is structurally related, various mobile phase systems have been developed. These are often mixtures of a non-polar solvent, a more polar solvent, and a small amount of an acid like acetic or formic acid to ensure the carboxylic acid analytes are in their protonated form and produce less "tailing" on the plate. researchgate.netakjournals.com

After development, the separated spots are visualized. Since this compound contains a phenyl ring, it is expected to be visible under UV light at a wavelength of 254 nm. akjournals.com Alternatively, chemical staining reagents like potassium permanganate (B83412) can be used for visualization. chembam.com The position of a spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chembam.com

Table 3: Example TLC Systems for Analysis of Related NSAIDs

| Stationary Phase | Mobile Phase Composition (v/v/v) | Analyte Example | Visualization |

|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Toluene : Ethyl Acetate : Glacial Acetic Acid (17:13:1) | Ibuprofen | UV (254 nm) |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate : Toluene : Methanol : Acetic Acid (40:40:1:1) | Ketoprofen, Ibuprofen, Diclofenac | UV (254 nm) |

| Silica Gel 60 F₂₅₄ | Chloroform (B151607) : Methanol (10:1) | Ibuprofen | Densitometry |

This table provides examples from literature for structurally similar compounds to illustrate potential TLC methods. researchgate.netakjournals.comresearchgate.net

X-ray Crystallography for Solid-State Conformation Analysis

The analysis of chiral carboxylic acids often reveals specific hydrogen bonding patterns. acs.org In the crystalline state, carboxylic acids typically form hydrogen-bonded dimers. For a racemic mixture, these dimers are often centrosymmetric, with one R-enantiomer and one S-enantiomer forming a pair. acs.org In contrast, crystals of a pure enantiomer (a homochiral crystal) cannot form centrosymmetric dimers and often arrange into infinite chains or other non-centrosymmetric motifs. acs.org

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure is solved and refined. cambridge.orgresearchgate.net

While the crystal structure for this compound is not found in the searched literature, the analysis of related structures provides insight into the expected solid-state behavior. For example, the crystal structure of a glutaric acid-amide derivative shows an extended, all-trans configuration in its backbone, with supramolecular structures formed through extensive hydrogen bonding. Such intermolecular forces are critical in defining the crystal packing.

Table 4: Crystallographic Data for a Related Carboxylic Acid Derivative (Anthraquinone-2-carboxylic acid)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 (#2) |

| a (Å) | 3.7942(2) |

| b (Å) | 13.266(5) |

| c (Å) | 22.835(15) |

| α (°) | 73.355(30) |

| β (°) | 89.486(6) |

| γ (°) | 86.061(1) |

| Volume (ų) | 1098.50(7) |

This table shows example data for a different carboxylic acid to illustrate typical crystallographic parameters, as specific data for this compound is not available in the searched literature. cambridge.org

Biological and Pharmacological Investigations of 2 4 Methoxyphenyl Butanoic Acid and Its Derivatives

In Vitro Assays for Biological Activity

Anti-inflammatory Efficacy Studies

The anti-inflammatory potential of 2-(4-methoxyphenyl)butanoic acid and its derivatives has been investigated through various in vitro models. A key mechanism explored is the inhibition of pro-inflammatory mediators and pathways. For instance, derivatives of the related compound 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid have been shown to possess topical anti-inflammatory activity. nih.gov The synthesis and evaluation of various esters of this acid revealed that paracetamol, guaiacol, and hydroquinone (B1673460) esters exhibited activity higher than the parent compound, comparable to the standard drug indomethacin. nih.gov

Another approach involves targeting key enzymes and signaling molecules in the inflammatory cascade. Studies on synthetic hydrangenol (B20845) derivatives, which share structural similarities, have demonstrated potent anti-inflammatory effects. nih.gov One such derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov It also inhibited the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov This inhibition was linked to the suppression of key signaling pathways including nuclear factor kappa-B (NF-κB), activator protein 1 (AP-1), and signal transducer and activator of transcription protein (STAT). nih.gov

Furthermore, some chalcone (B49325) derivatives bearing trifluoromethyl and trifluoromethoxy substituents, which can be conceptually related to derivatives of this compound, have also been reported to possess anti-inflammatory activities. nih.gov Similarly, certain chromene derivatives have been noted for their anti-inflammatory properties in various model systems. researchgate.net

Table 1: In Vitro Anti-inflammatory Activity of Related Derivatives

| Compound/Derivative Class | Assay/Model | Key Findings |

| Esters of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid | Croton oil ear test in mice | Paracetamol, guaiacol, and hydroquinone esters showed activity comparable to indomethacin. nih.gov |

| 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | LPS-stimulated RAW264.7 macrophages | Inhibited iNOS, COX-2, IL-1β, TNF-α, and IL-6 expression via suppression of NF-κB, AP-1, and STAT pathways. nih.gov |

Antimicrobial Spectrum Analysis

The antimicrobial capabilities of derivatives related to this compound have been evaluated against a variety of pathogenic microbes. For instance, newly synthesized 2-arylidene-4-(4-methylphenyl)but-3-en-4-olides and their corresponding pyrrolone derivatives have been tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as their antifungal activity against Candida albicans. These compounds showed moderate antibacterial activity and considerable antifungal activity. researchgate.net

In another study, N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety were synthesized and evaluated. mdpi.com Five of these compounds demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, while three showed significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

Furthermore, novel fluorinated chalcones with trifluoromethyl and trifluoromethoxy groups have been assessed for their antimicrobial effects. nih.gov These compounds were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and fungal strains (Candida albicans and Aspergillus niger). nih.gov The results indicated that compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group. nih.gov Specifically, compounds A3 and B3, which feature an indole (B1671886) ring, showed the most potent antimicrobial activity, with B3 being particularly active against Bacillus subtilis and both A3 and B3 showing strong activity against Escherichia coli and Proteus vulgaris. nih.gov

Additionally, derivatives of 2-phenyl-chromen-4-one (flavone) and their chalcone precursors have been synthesized and tested for their antibacterial and antifungal properties against four human pathogenic bacteria and five plant mold fungi. researchgate.net

Table 2: Antimicrobial Spectrum of Related Derivatives

| Compound/Derivative Class | Microbial Strains | Activity |

| 2-Arylidene-4-(4-methylphenyl)but-3-en-4-olides and pyrrolone derivatives | S. aureus, E. coli, C. albicans | Moderate antibacterial, considerable antifungal. researchgate.net |

| N-Substituted-β-amino acid derivatives | S. aureus, M. luteum, C. tenuis, A. niger | Good antibacterial and significant antifungal activity for specific derivatives. mdpi.com |

| Fluorinated chalcones (A3 and B3) | S. aureus, B. subtilis, E. coli, P. vulgaris | Potent antibacterial activity, with B3 favoring Gram-positive and A3 favoring Gram-negative bacteria. nih.gov |

Anticancer Activity Profiling (e.g., NCI Screening Program)

Derivatives conceptually similar to this compound have been investigated for their potential as anticancer agents. For example, a novel methoxyphenyl phosphonium (B103445) carbosilane dendrimer has shown promise as a mitochondria-targeting vector for cancer therapeutics. nih.gov This dendrimer exhibited higher cytotoxicity in cancer cells compared to non-cancer cells, which is likely due to its specific targeting of the mitochondrial compartment. nih.gov The cytotoxic effects were observed in both 2D monolayer and 3D spheroid cultures of human cancer cells. nih.gov

Synthetic derivatives of β-nitrostyrene have also demonstrated inhibitory activity against various breast cancer cell lines, including MCF-7, MDA-MB-231, and ZR75-1. nih.gov The proposed mechanism of action involves arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis through the activation of caspase cascades. nih.gov

Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and screened for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. nih.gov The tested compounds were generally more cytotoxic against the U-87 cell line. nih.gov Notably, 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active compound against the glioblastoma cell line. nih.gov

Cinnamic acid and its synthetic derivatives are also known for their anticancer properties. mdpi.com In one study, new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives were synthesized and evaluated for their cytotoxic effects on human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines. mdpi.com

Enzyme Inhibition Studies (e.g., Urease)

The inhibition of specific enzymes is a key strategy in drug discovery, and derivatives related to this compound have been explored in this context. Urease, an enzyme implicated in bacterial infections, is a notable target. nih.gov Small molecular inhibitors are often used in the medical treatment of infections caused by ureolytic bacteria. nih.gov

Studies have shown that compounds like 4-bromophenylboronic acid are effective inhibitors of urease. nih.gov In one study, this compound reduced the ureolytic activity of jack bean urease (JBU) by over 50% at a low concentration. nih.gov N-phenylmaleimide also demonstrated complete inhibition of JBU at a relatively low concentration. nih.gov Thiol compounds are another class of potential urease inhibitors that can act by binding to the active site nickel ions or by forming mixed disulfides with a catalytically important cysteine residue. nih.gov

Antioxidant Potential Assessment

The antioxidant properties of this compound derivatives and related structures have been evaluated using various in vitro assays. These assays typically measure the ability of a compound to scavenge free radicals or reduce oxidizing agents. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing ability of plasma (FRAP) assay. nih.govnih.gov

A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide screened their antioxidant activity using the DPPH method. nih.gov Several derivatives, including those with semicarbazide, thiosemicarbazide, and triazolethione moieties, were synthesized. nih.gov Notably, the antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide was found to be approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant. nih.gov Another derivative, 1-(4-bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, also showed potent antioxidant activity. nih.gov

In another investigation, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA) and p-acetamide were found to have a scavenging effect on free radicals. nih.govnih.gov Similarly, a study on para-alkoxy-phenylcarbamic acid esters demonstrated that the para-methoxy substituted molecule was the most effective at reducing the DPPH radical. researchgate.net The antioxidant potential of 2-alkoxyphenylcarbamic acid derivatives was also assessed using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and FRAP assays. researchgate.net

Table 3: Antioxidant Activity of Related Derivatives

| Compound/Derivative Class | Assay | Key Findings |

| Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide | DPPH radical scavenging | Several derivatives showed antioxidant activity greater than ascorbic acid. nih.gov |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) and p-acetamide | Free radical scavenging | Both compounds exhibited scavenging effects. nih.govnih.gov |

| para-Alkoxy-phenylcarbamic acid esters | DPPH radical scavenging | The para-methoxy substituted derivative was the most potent. researchgate.net |

Receptor-Ligand Interaction and Modulation Studies

Understanding the interactions between small molecules and their biological targets at the molecular level is crucial for drug design and development. Molecular docking is a computational technique used to predict how a ligand (a small molecule) binds to a receptor. jomardpublishing.com This method can provide insights into the binding mode, affinity, and key interactions that govern the biological activity of a compound.

For instance, in the study of allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a combination of site-directed mutagenesis and computational modeling was used to identify key residues involved in ligand binding. nih.gov Six residues were found to be critical for the affinity of various allosteric modulator scaffolds. nih.gov By docking numerous active and inactive ligands into a model of the receptor, a common binding mode was identified. nih.gov

Similarly, new derivatives of (2-methoxyphenyl)piperazine have been evaluated for their affinity to the 5-HT1A receptor through radioligand binding assays. nih.gov Structure-affinity relationship studies revealed that the length of the alkyl chain and the nature of the amide group significantly influence the binding affinity. nih.gov Certain derivatives with a cycloalkyl moiety showed high affinity for the 5-HT1A receptor. nih.gov

Computational tools like SwissADME can be used to predict the pharmacokinetic properties and potential interactions of compounds with important proteins like P-glycoprotein and Cytochrome P450 isoenzymes. jomardpublishing.com Such in silico analyses, often combined with experimental data, are invaluable in the early stages of drug discovery to guide the synthesis of new molecules with improved biological profiles. biointerfaceresearch.comscilit.com

Angiotensin-II Receptor Antagonism

There is no available scientific literature that has investigated or established the activity of this compound or its derivatives as angiotensin-II (AT-II) receptor antagonists. The development of AT-II receptor blockers (ARBs) has been a significant area of pharmaceutical research for treating hypertension and other cardiovascular diseases. mayoclinic.orgnih.govnih.govwikipedia.orgdrugbank.com These agents, such as losartan (B1675146) and valsartan, typically feature a biphenyl (B1667301) scaffold with an acidic group, which is structurally distinct from this compound. wikipedia.orgresearchgate.net While some research has explored novel AT-II receptor antagonists, including derivatives with methoxyphenyl groups in different structural contexts, none have specifically identified or tested the this compound scaffold for this activity. nih.gov

Endothelin Receptor Selectivity

Scientific studies on the endothelin receptor selectivity of this compound or its derivatives are not present in the current body of literature. Endothelin receptor antagonists are a class of drugs investigated for conditions like pulmonary arterial hypertension. uscjournal.commdpi.com Research in this area has led to the development of antagonists with high selectivity for endothelin receptor subtype A (ETA) or dual antagonists for both ETA and ETB receptors. nih.govnih.goved.ac.uk These studies have explored various chemical structures, including propanoic acid derivatives, but have not reported on the specific compound . nih.gov

Mechanistic Insights into Pharmacological Actions

Due to the lack of primary research on the pharmacological activity of this compound, there are consequently no studies available that provide mechanistic insights into its potential actions.

Elucidation of Cellular Pathway Modulation

No studies have been published that elucidate the modulation of any cellular pathways by this compound.

Investigation of Molecular Targets

The molecular targets of this compound remain unidentified, as no specific binding or activity studies have been reported in the scientific literature.

Preclinical Research and Therapeutic Development Potential

There is no evidence of this compound or its derivatives having entered preclinical research for any therapeutic indication. While derivatives of butanoic acid have been explored for various therapeutic applications, these investigations have not included the this compound structure. biointerfaceresearch.comnih.govmdpi.com The therapeutic potential of this specific compound is therefore currently unknown.

Computational Chemistry and in Silico Modeling of 2 4 Methoxyphenyl Butanoic Acid

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. chemistai.org For 2-(4-Methoxyphenyl)butanoic acid, SAR analysis would involve systematically modifying its structure to identify key pharmacophoric features.

Key structural components for SAR analysis would include:

The Carboxylic Acid Group: This group is crucial for the activity of most NSAIDs, often forming key ionic and hydrogen bond interactions with residues like Arginine and Tyrosine in the active site of COX enzymes. researchgate.netpharmascholars.com

The Phenyl Ring: The aromatic ring contributes to binding through hydrophobic interactions. pharmascholars.com

The Methoxy (B1213986) Group: The position and electronic nature of the methoxy substituent on the phenyl ring can significantly influence binding affinity and selectivity for different enzyme isoforms (e.g., COX-1 vs. COX-2). youtube.com

The Alkyl Chain: The length and branching of the butanoic acid side chain affect the compound's conformation and fit within the target's binding pocket. chemistai.org

Quantitative Structure-Activity Relationship (QSAR) modeling builds a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govnih.gov A QSAR study for this compound and its analogs would involve calculating a range of molecular descriptors. These descriptors quantify various physicochemical properties of the molecules.

A statistical method, such as multiple linear regression (MLR), would then be used to generate an equation that links these descriptors to the observed activity (e.g., IC₅₀ for COX inhibition). nih.govnih.gov Such a model could then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis.

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Hammett constant (σ), Atomic partial charges | Describes the electron-donating/withdrawing nature of substituents, affecting interactions with polar residues. |

| Hydrophobic | LogP (Partition coefficient) | Relates to the molecule's ability to cross cell membranes and enter hydrophobic binding pockets. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Shape Indices | Reflects the size, shape, and bulk of the molecule, which must be complementary to the target's active site. |

| Quantum Chemical | HOMO/LUMO energies | Indicates the molecule's reactivity and ability to participate in charge-transfer interactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. japer.indergipark.org.tr For this compound, docking simulations would be performed using the crystal structures of COX-1 and COX-2 enzymes.

The process involves placing the 3D structure of the compound into the enzyme's active site and evaluating potential binding poses based on a scoring function. This function estimates the binding affinity (e.g., in kcal/mol). The results would reveal the likely binding mode, key interacting amino acid residues, and the theoretical binding energy. For instance, the carboxylate moiety would be expected to form a salt bridge with a key arginine residue (Arg120 in COX-1) at the base of the active site. researchgate.netjaper.in

| Parameter | Predicted Outcome | Significance |

|---|---|---|

| Binding Energy (kcal/mol) | -8.0 to -10.0 | A lower negative value indicates a stronger predicted binding affinity. |

| Key Hydrogen Bonds | Arg120, Tyr355 | Crucial interactions that anchor the ligand in the active site. japer.in |

| Hydrophobic Interactions | Val523, Ala527, Leu352 | Interactions with nonpolar residues that stabilize the complex. pharmascholars.com |

| Predicted Selectivity | Comparison of binding scores for COX-1 vs. COX-2 | Indicates whether the compound is likely to inhibit one isoform more than the other. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation of this compound bound to a COX enzyme would simulate the movements of every atom in the system over a period of nanoseconds to microseconds. mdpi.com

This technique provides valuable information on the stability of the binding pose predicted by docking. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests a stable binding complex. nih.govmdpi.com Furthermore, Root Mean Square Fluctuation (RMSF) analysis can highlight flexible regions of the protein and ligand, providing insights into the conformational dynamics upon binding. mdpi.com

| Analysis | Metric/Output | Interpretation |

|---|---|---|

| Complex Stability | Root Mean Square Deviation (RMSD) | Low, stable RMSD values for the ligand indicate it remains in the binding pocket. |

| Residue Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies which amino acid residues are most mobile or become more rigid upon ligand binding. |

| Interaction Persistence | Hydrogen Bond Analysis | Tracks the percentage of simulation time that specific hydrogen bonds are maintained. |

| Conformational Sampling | Ligand Conformation Plots | Shows the range of shapes (conformations) the ligand adopts within the active site. |

Binding Free Energy Calculations (e.g., MMPB(GB)SA)

To obtain a more accurate estimation of binding affinity than docking scores provide, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.govpeng-lab.org These methods calculate the binding free energy by analyzing snapshots from an MD trajectory. nih.gov

The total binding free energy (ΔG_bind) is calculated as the sum of changes in molecular mechanical gas-phase energies (ΔE_MM), solvation free energies (ΔG_solv), and conformational entropy (-TΔS). peng-lab.org The solvation energy is further divided into polar and non-polar components. This approach provides a detailed energetic profile of the binding event, helping to rationalize the interaction strength. researchgate.netresearchgate.net

| Energy Component | Hypothetical Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable contribution from shape complementarity and hydrophobic interactions. |

| Electrostatic Energy (ΔE_elec) | -20.0 | Favorable contribution from charge-charge and polar interactions (e.g., H-bonds). |

| Polar Solvation Energy (ΔG_polar) | +50.5 | Unfavorable contribution due to the energy cost of desolvating polar groups upon binding. |

| Non-Polar Solvation Energy (ΔG_nonpolar) | -5.0 | Favorable contribution from the hydrophobic effect. |

| Total Binding Free Energy (ΔG_bind) | -20.0 | Overall predicted binding affinity (excluding entropy). |

Virtual Screening and De Novo Drug Design Approaches

The insights gained from studying this compound can be leveraged in broader drug discovery campaigns.

Virtual Screening: This technique uses computational methods to search large databases of compounds to identify those likely to bind to a specific target. nih.govnih.gov A virtual screen could be performed on the COX-2 active site using this compound as a reference structure or template to find novel, structurally diverse molecules with potentially similar or improved inhibitory activity. tandfonline.comtandfonline.com

De Novo Drug Design: This approach involves designing new molecules from scratch. nih.govresearchgate.net Based on the identified pharmacophore from SAR and the detailed interaction map from docking and MD simulations of this compound, algorithms can build novel chemical structures piece-by-piece within the constraints of the enzyme's active site. The goal is to design molecules with optimized interactions, leading to higher potency and selectivity. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues for 2 4 Methoxyphenyl Butanoic Acid

Development of Novel Analogs with Enhanced Biological Profiles

The development of novel analogs of 2-(4-Methoxyphenyl)butanoic acid is a key strategy to enhance its therapeutic efficacy and specificity. By modifying its chemical structure, researchers aim to improve its pharmacokinetic and pharmacodynamic properties.

One promising approach involves the synthesis of derivatives with altered lipophilicity and electronic properties. For instance, a synthetic derivative of 4-phenylbutyric acid (4-PBA), 4-(4-methoxyphenyl)butanoic acid, has demonstrated superior inhibitory activity against protein aggregation and endoplasmic reticulum (ER) stress-induced neuronal death compared to its parent compound researchgate.net. This suggests that the methoxy (B1213986) group on the phenyl ring plays a crucial role in its biological activity. Further modifications to the structure of this compound could lead to analogs with even greater potency.

Moreover, the synthesis of new thioureides of 2-(4-methylphenoxymethyl) benzoic acid has yielded compounds with significant antimicrobial activity researchgate.net. This indicates that the incorporation of different functional groups onto the core structure of this compound could unlock a broader spectrum of biological activities. The exploration of various substituents on the phenyl ring and modifications of the butanoic acid chain are fertile ground for the discovery of next-generation therapeutic agents.

Table 1: Potential Modifications for Novel Analogs of this compound

| Modification Site | Potential Substituents/Modifications | Desired Outcome |

| Phenyl Ring | Halogens, Alkyl groups, Nitro groups, Additional methoxy groups | Altered lipophilicity, electronic properties, and binding affinity |

| Butanoic Acid Chain | Esterification, Amidation, Introduction of double bonds | Improved prodrug potential, modified solubility, and altered metabolic stability |

| Alpha-carbon | Introduction of chiral centers | Enantioselective activity and reduced off-target effects |

Exploration of New Therapeutic Indications

The structural characteristics of this compound suggest its potential utility in a range of therapeutic areas beyond its currently investigated applications.

A significant area of interest is in the treatment of neurodegenerative diseases . Research on 4-phenylbutyric acid (4-PBA) and its derivatives has highlighted their neuroprotective effects researchgate.netsemanticscholar.org. A synthetic salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has been shown to protect against sodium nitroprusside-induced neurotoxicity in HT22 cells and exert neuroprotective effects through the regulation of energy homeostasis and O-GlcNAcylation nih.govnih.gov. These findings strongly suggest that this compound could be a valuable candidate for the treatment of conditions such as Alzheimer's and Parkinson's disease.

Furthermore, the anti-inflammatory properties of arylalkanoic acids are well-documented. A study on ethyl p-methoxycinnamate, a compound with a similar methoxyphenyl group, demonstrated its anti-inflammatory activity ugm.ac.id. This opens the door for investigating this compound as a potential treatment for inflammatory disorders.

The potential for antimicrobial applications also warrants investigation. The discovery of antimicrobial activity in new thioureides of 2-(4-methylphenoxymethyl) benzoic acid and other N-substituted-β-amino acid derivatives suggests that analogs of this compound could be developed as novel antibacterial or antifungal agents researchgate.netmdpi.com. Research into the activity of 2-hydroxy-4-methoxybenzaldehyde against Staphylococcus aureus further supports the potential of methoxyphenyl-containing compounds in combating bacterial infections nih.gov.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact. Future research will likely focus on developing more sustainable and efficient methods for the synthesis of this compound.

Microwave-assisted synthesis is a promising green chemistry technique that can significantly reduce reaction times and energy consumption. Studies have shown the successful use of microwave irradiation for the synthesis of various organic compounds, including 4-oxo-2-butenoic acids and other heterocyclic compounds, often leading to higher yields compared to conventional heating methods nih.govjchps.commdpi.commdpi.com. Applying this technology to the synthesis of this compound could offer a more environmentally friendly production route.

The use of biocatalysts , such as enzymes and whole cells, is another cornerstone of green chemistry. Lipases have been effectively used for the kinetic resolution of 3-aryl alkanoic acids, yielding enantiomerically pure compounds almacgroup.com. Whole-cell biocatalysis offers an even more cost-effective and sustainable approach for various organic transformations nih.gov. The development of biocatalytic processes for the synthesis of this compound could lead to a highly efficient and environmentally benign manufacturing process dokumen.pubresearchgate.netmdpi.com.

Integration of Omics Technologies in Biological Evaluation

To fully understand the mechanism of action and biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput approaches provide a comprehensive view of the molecular changes induced by the compound.

Proteomics can be used to identify the protein targets of this compound and to understand its impact on cellular signaling pathways. For example, proteomic analysis has been used to study the synergistic effects of retinoic acid and tamoxifen on breast cancer cells nih.gov. Similar studies could elucidate the molecular mechanisms underlying the therapeutic effects of this compound.

Metabolomics can provide insights into the metabolic reprogramming induced by the compound. Studies on prostate cancer-associated fibroblasts have utilized metabolomics to reveal distinct metabolic alterations nih.gov. Applying metabolomics to cells or tissues treated with this compound could uncover novel biomarkers of its activity and efficacy.

Transcriptomics can reveal changes in gene expression in response to treatment with this compound. Transcriptomic analysis has been used to understand the mode of action of butyric acid supplementation in CHO cell cultures nih.gov. Such an approach could identify the genes and genetic pathways modulated by this compound, providing a deeper understanding of its biological function. The integration of metabolomics and transcriptomics has also been powerfully applied to study the effects of anacardic acid on breast cancer cells mdpi.com.

Nanotechnology Applications and Drug Delivery Systems

Nanotechnology offers innovative solutions to overcome challenges associated with drug delivery, such as poor solubility and bioavailability. The development of nano-based delivery systems for this compound could significantly enhance its therapeutic potential.

Solid Lipid Nanoparticles (SLNs) are a promising delivery system for hydrophobic drugs. They can improve drug stability, control release, and enhance bioavailability mdpi.comnih.govnih.govmdpi.comfrontiersin.org. The encapsulation of this compound in SLNs could improve its delivery to target tissues and reduce potential side effects.

Hydrogels are another versatile platform for drug delivery. These three-dimensional polymer networks can be designed to be responsive to environmental stimuli, such as pH, allowing for targeted drug release mdpi.comnih.govnih.govmdpi.comresearchgate.net. A hydrogel-based delivery system could provide sustained release of this compound at the site of action, improving its therapeutic efficacy.

Table 2: Nanotechnology-Based Delivery Systems for this compound

| Delivery System | Description | Potential Advantages |

| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles with a solid lipid core. | Improved solubility and bioavailability, controlled release, protection from degradation. |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers. | Targeted delivery, sustained release, high drug loading capacity. |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Enhanced solubility and absorption, can be formulated for various routes of administration. |

| Hydrogels | Crosslinked polymer networks that can absorb large amounts of water. | Sustained and localized drug delivery, biocompatible, can be injectable. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Methoxyphenyl)butanoic acid with high purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or substitution reactions. For example, substituting a halogen atom in a precursor with a methoxyphenyl group under basic conditions can yield the compound . To optimize purity, employ column chromatography (silica gel, ethyl acetate/hexane gradient) and verify via HPLC (C18 column, 0.1% formic acid in water/acetonitrile mobile phase). Monitor intermediates using TLC (Rf ~0.3–0.5) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm methoxy group presence via a singlet at δ 3.8 ppm (¹H NMR) and aromatic protons at δ 6.8–7.2 ppm. Carboxylic acid protons may appear broad at δ 10–12 ppm .

- FTIR : Identify carbonyl (C=O) stretch at ~1700 cm⁻¹ and O-H (carboxylic acid) at ~2500–3000 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 208.25 .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound exhibits acute oral toxicity (H302) and skin irritation (H315) . Use fume hoods for synthesis, wear nitrile gloves, and safety goggles. In case of skin contact, wash immediately with 5% sodium bicarbonate solution followed by water . Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from stereochemical variations or assay conditions. Conduct:

- Chiral HPLC to isolate enantiomers and test individually .

- Dose-response curves (IC₅₀ calculations) under standardized pH (7.4 PBS) and temperature (37°C) .

- Molecular docking to assess binding affinity to target proteins (e.g., hyaluronidase in ) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer : Common byproducts include ortho-substituted isomers or esterified derivatives. To minimize:

- Use bulky bases (e.g., LDA) to direct substitution to the para position .

- Add chelating agents (e.g., EDTA) to sequester metal catalysts and prevent side reactions .

- Monitor reaction progress via in-situ FTIR to detect carbonyl intermediates .

Q. How does the methoxy group influence the compound’s stability in biological assays?

- Methodological Answer : The electron-donating methoxy group enhances oxidative stability but may reduce solubility. Assess via:

- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and quantify degradation via LC-MS .

- LogP measurement : Use shake-flask method (octanol/water) to correlate hydrophobicity with membrane permeability .

- Metabolite profiling : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify demethylation products .

Q. What advanced techniques validate the compound’s role as a biomarker or therapeutic intermediate?

- LC-MS/MS : Quantify plasma levels with deuterated internal standards (e.g., d₃-2-(4-Methoxyphenyl)acetic acid) .

- ROC analysis : Determine sensitivity/specificity thresholds using clinical samples (e.g., NSCLC vs. healthy controls) .

- CRISPR screening : Knock out putative targets (e.g., oncogenic pathways) to confirm mechanistic links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.